molecular formula C5H8N2O3S B2608268 (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide CAS No. 2225127-08-0

(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2608268
CAS No.: 2225127-08-0
M. Wt: 176.19
InChI Key: AMZLQADVZUGEDR-SCSAIBSYSA-N
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Description

“®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide” is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds in which another atom replaces one or more carbons in the ring . These compounds comprise heteroatoms like nitrogen, oxygen, sulfur, phosphorous, silicon, boron, and the like, making them one of the most prevalent classes of organic compounds .


Synthesis Analysis

The synthesis of thiadiazole dioxides can be achieved through two distinct categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides . For example, 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one treated with meta-chloroperoxybenzoic acid undergoes an oxidative ring contraction to give 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3 (2H)-one 1,1-dioxide .


Molecular Structure Analysis

The carbonyl (C3 O4 N1 C4) is closer to coplanar with the normal thiadiazole plane to normal plane angle, 16.485 (9)°, and twisted with respect to the 4-phenyl substituent at 37.12 (3)°. The carbonyl oxygen of the thiadiazole moiety makes an intramolecular CH⋯O hydrogen bond with the phenyl H where C11⋯O3 is 2.943 Å .


Chemical Reactions Analysis

Experimental and theoretical studies reveal that 1,2,6-thiadiazines act as triplet photosensitizers that produce 1 O 2 and then undergo a chemoselective [3 + 2] cycloaddition to give an endoperoxide that ring contracts with selective carbon atom excision and complete atom economy .

Scientific Research Applications

Hypoglycemic Agents

(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide and its derivatives have been explored as potential hypoglycemic agents. A study by Aicher et al. (1998) synthesized a series of these compounds and evaluated their ability to enhance glucose utilization in cultured L6 myocytes. These compounds showed efficacy in a type 2 diabetes mellitus model, highlighting their potential as therapeutic agents for diabetes management (Aicher et al., 1998).

Organic Semiconductors

In the field of organic electronics, derivatives of this compound have been implemented in the creation of semiconducting polymers. Chen et al. (2016) demonstrated that these compounds can be used in transistors, solar cells, photodetectors, and thermoelectrics, contributing to the development of high-performance optoelectronic semiconductors (Chen et al., 2016).

Antibacterial and Antifungal Activities

Compounds based on the this compound structure have shown promising antibacterial and antifungal activities. Gopalakrishnan et al. (2008) synthesized a series of these compounds, finding that certain derivatives exhibited significant antimicrobial properties in vitro, comparable to standard drugs (Gopalakrishnan et al., 2008).

Chemical Synthesis

The compound has been used in chemoselective synthesis of biheterocyclic skeletons. Cai et al. (2015) explored its application in synthesizing tetrahydro-1H-pyrrolo[1,2-c]imidazole and tetrahydropyrrolo[1,2-c]thiazole derivatives, showcasing its versatility in producing diverse alkaloid analogues (Cai et al., 2015).

Photosensitizers in Solar Cells

This compound has also found use in solar energy conversion. A study by Ren et al. (2018) reported the synthesis of a blue dye derived from this compound, achieving high power conversion efficiencies in dye-sensitized solar cells (Ren et al., 2018).

Insecticidal and Acaricidal Agents

Lv et al. (2018) synthesized matrinic amide derivatives containing a 1,3,4-thiadiazole scaffold, based on this compound, demonstrating potent insecticidal and acaricidal activities, suggesting its potential in agricultural applications (Lv et al., 2018).

Mechanism of Action

    Target of action

    1,3,4-thiadiazole derivatives have been studied for their diverse pharmacological activities, including anticancer properties . They are known to interfere with DNA synthesis and inhibit replication of both human tumor and bacterial cells .

    Mode of action

    The most likely mechanism of action for 1,3,4-thiadiazole derivatives is connected with the activities of Caspase 3 and Caspase 8 and activation of BAX proteins .

    Result of action

    The results of studies on 1,3,4-thiadiazole derivatives revealed promising anticancer activity for several of the synthesized derivatives, suggesting their potential as lead compounds for further drug development .

Future Directions

The 5-membered oxadiazole and thiadiazole scaffolds are the most privileged and well-known heterocycles, being a common and essential feature of a variety of natural products and medicinal agents . They are the core structural components of numerous drugs that belong to different categories . Therefore, the study and analysis of the recent progress made in the important biological isomers 1,2,4-oxadiazole and 1,3,4-thiadiazol will be a great place to start for future research .

Properties

IUPAC Name

(3aR)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZLQADVZUGEDR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)NS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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